molecular formula C8H9BF3K B13516328 Potassium (3,4-dimethylphenyl)trifluoroborate CAS No. 2055556-11-9

Potassium (3,4-dimethylphenyl)trifluoroborate

Cat. No.: B13516328
CAS No.: 2055556-11-9
M. Wt: 212.06 g/mol
InChI Key: YUXRUAXDXRSQGF-UHFFFAOYSA-N
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Description

Potassium (3,4-dimethylphenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (3,4-dimethylphenyl)trifluoroborate can be synthesized through the reaction of 3,4-dimethylphenylboronic acid with potassium bifluoride. The reaction typically involves mixing the boronic acid with potassium bifluoride in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions .

Industrial Production Methods: Industrial production of potassium trifluoroborates often involves large-scale reactions using automated systems to ensure consistency and purity. The process includes crystallization techniques to purify the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Potassium (3,4-dimethylphenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is a strong nucleophile and reacts with electrophiles, often without the need for transition-metal catalysts .

Common Reagents and Conditions: In Suzuki-Miyaura coupling reactions, this compound reacts with aryl halides in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like water or ethanol .

Major Products Formed: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In chemistry, potassium (3,4-dimethylphenyl)trifluoroborate is used as a coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds. This makes it essential in the synthesis of complex organic molecules .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. These compounds are often used in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action for potassium (3,4-dimethylphenyl)trifluoroborate in Suzuki-Miyaura coupling involves the hydrolysis of the trifluoroborate to the corresponding boronic acid in situ. This boronic acid then participates in the transmetalation step with the palladium catalyst, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Potassium (3,4-dimethylphenyl)trifluoroborate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the properties of the final products. This makes it a valuable reagent for synthesizing compounds with particular structural and functional characteristics .

Properties

CAS No.

2055556-11-9

Molecular Formula

C8H9BF3K

Molecular Weight

212.06 g/mol

IUPAC Name

potassium;(3,4-dimethylphenyl)-trifluoroboranuide

InChI

InChI=1S/C8H9BF3.K/c1-6-3-4-8(5-7(6)2)9(10,11)12;/h3-5H,1-2H3;/q-1;+1

InChI Key

YUXRUAXDXRSQGF-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C=C1)C)C)(F)(F)F.[K+]

Origin of Product

United States

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